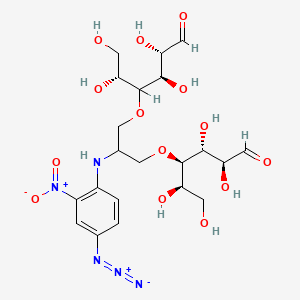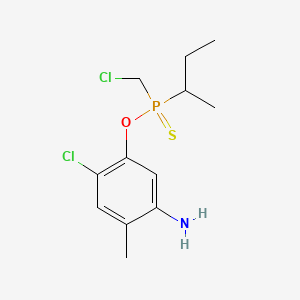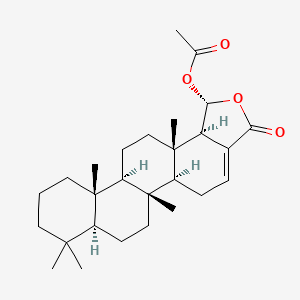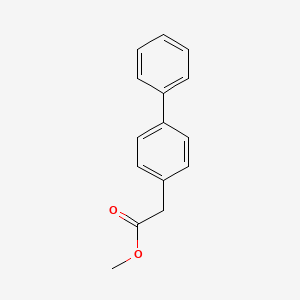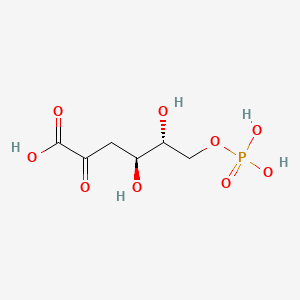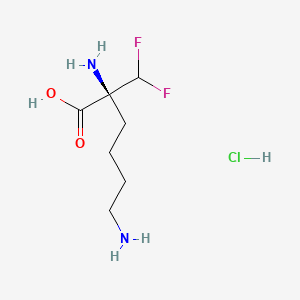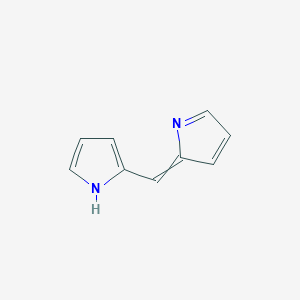![molecular formula C28H43N5O12S B1230632 2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid CAS No. 141044-51-1](/img/no-structure.png)
2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ustiloxin a belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Ustiloxin a exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, ustiloxin a is primarily located in the cytoplasm. Outside of the human body, ustiloxin a can be found in cereals and cereal products. This makes ustiloxin a a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- The compound has been studied in the synthesis and transformation of various biochemical structures, specifically in reactions involving penicillins. For instance, it has been involved in the preparation of methyl 2-((1S,5R)-3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-2-enoate, with implications for the development of new antibiotics (Stoodley & Watson, 1975).
Role in Biological Systems
- The compound also appears to play a role in biological systems, such as its involvement in the formation of advanced glycation end-products, which are associated with complications of diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Pharmacological Activity
- Some derivatives of this compound show potential as antibacterial agents. For example, certain pyridonecarboxylic acids derivatives have exhibited promising in vitro and in vivo antibacterial properties (Egawa et al., 1984).
Structural Analysis and Synthesis
- The compound has been a focus in the study of molecular structures and synthetic transformations. This includes research on its X-ray structures and computational studies, aiding in the understanding of its chemical properties and potential applications (Nycz et al., 2011).
Application in Chemistry and Drug Synthesis
- Its derivatives have been utilized in the practical synthesis of complex molecules like CCR5 antagonists, which are important in the treatment of conditions like HIV (Ikemoto et al., 2005).
Role in Asymmetric Synthesis
- The compound and its derivatives have been employed in asymmetric synthesis processes, which are crucial for producing chiral molecules that have applications in pharmaceuticals (Waldmann & Braun, 1991).
Development of Antimicrobial Agents
- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, contributing to the development of new antibiotics (Holla et al., 2006).
Propiedades
Número CAS |
141044-51-1 |
|---|---|
Nombre del producto |
2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
Fórmula molecular |
C28H43N5O12S |
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
2-amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43) |
Clave InChI |
QRLBQXQEGMBXFM-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
SMILES canónico |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
melting_point |
195°C |
Descripción física |
Solid |
Sinónimos |
ustiloxin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



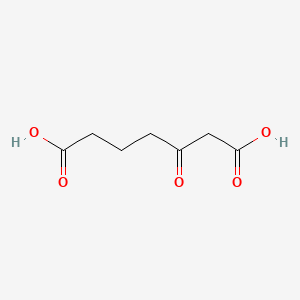
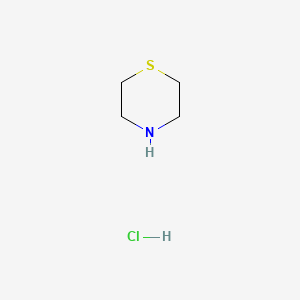
![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)
